3-ethyl-8-(4-methoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-ethyl-8-(4-methoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of the sulfonyl group and the triazaspiro structure makes this compound particularly interesting for various scientific applications, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-8-(4-methoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a cyclic ketone under acidic conditions.
Introduction of the Sulfonyl Group: The next step involves the introduction of the sulfonyl group. This can be done by reacting the spirocyclic intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Ethylation and Methoxylation: The final steps involve the ethylation and methoxylation of the compound. These reactions can be carried out using ethyl iodide and sodium methoxide, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-8-(4-methoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted spiro compounds.
Scientific Research Applications
3-ethyl-8-(4-methoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticonvulsant and anti-inflammatory properties.
Material Science: It is used in the development of novel materials with unique mechanical and thermal properties.
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-ethyl-8-(4-methoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The spirocyclic structure provides rigidity, which can improve the selectivity of the compound for its targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: Known for its anticonvulsant activity.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Used in medicinal chemistry for its potential therapeutic effects.
Spirotetramat: An insecticide with a spirocyclic structure.
Uniqueness
3-ethyl-8-(4-methoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to the presence of the sulfonyl group and the specific triazaspiro structure. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-ethyl-8-(4-methoxyphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-3-19-14(20)16(17-15(19)21)8-10-18(11-9-16)25(22,23)13-6-4-12(24-2)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDUXEGYABYEGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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